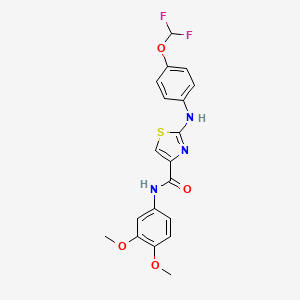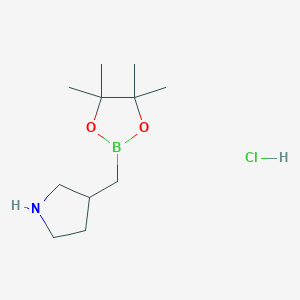
3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)pyrrolidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)pyrrolidine hydrochloride” is a chemical compound. It is related to “tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate”, which has an empirical formula of C21H33BN2O5 and a molecular weight of 404.31 .
Synthesis Analysis
The synthesis of related compounds involves borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . Hydroboration of alkyl or aryl alkynes and alkenes can also occur in the presence of transition metal catalysts .Molecular Structure Analysis
The molecular structure of the related compound “tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate” is represented by the SMILES stringCC(C)(C)OC(=O)N1CCC(COc2ncccc2B3OC(C)(C)C(C)(C)O3)C1 . Chemical Reactions Analysis
The related compound “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” can undergo borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis
The related compound “(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene” has a density of 0.99±0.1 g/cm3, a melting point of 27-31°C, a boiling point of 130°C/20mmHg, and a refractive index of 1.49 .科学的研究の応用
Synthesis and Structural Analysis
The compound "3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)pyrrolidine hydrochloride" is utilized in the synthesis of complex boric acid ester intermediates with benzene rings. These intermediates are crucial in the development of various organic compounds and materials. A study by Huang et al. (2021) described the synthesis of related boric acid ester intermediates through a three-step substitution reaction. The structural confirmation was achieved using FTIR, NMR spectroscopy, and mass spectrometry, while X-ray diffraction provided crystallographic and conformational analyses. Additionally, the study conducted a comprehensive Density Functional Theory (DFT) analysis to compare the molecular structures obtained from X-ray diffraction, revealing insights into the physicochemical properties of these compounds (Huang et al., 2021).
Catalytic Applications
In another aspect of research, the compound and its derivatives have been explored for catalytic enantioselective processes. For instance, Huang et al. (2011) focused on the catalytic enantioselective borane reduction of benzyl oximes, leading to the preparation of various chiral compounds. This process demonstrates the potential of using this compound in synthesizing chiral molecules, which are significant in pharmaceuticals and chemical research (Huang et al., 2011).
Material Science and Polymer Research
Furthermore, derivatives of pyrrolidine, including those related to the compound , have been utilized in the synthesis of conducting polymers. Sotzing et al. (1996) reported on the creation of poly[bis(pyrrol-2-yl)arylenes] from low oxidation potential monomers based on pyrrole via electropolymerization. This research highlights the role of such compounds in developing materials with unique electrical properties, which could be beneficial in electronics and material science fields (Sotzing et al., 1996).
Antimicrobial and Pharmaceutical Applications
Derivatives of pyrrolidine have shown potential in antimicrobial and pharmaceutical applications. Kumar et al. (2009) synthesized novel spiro-pyrido-pyrrolizines and pyrrolidines, demonstrating significant in vitro activity against Mycobacterium tuberculosis. This research underscores the potential of using the compound and its derivatives in developing new antimicrobial agents (Kumar et al., 2009).
Safety and Hazards
The related compound “3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” has several hazard statements: H315 (causes skin irritation), H319 (causes serious eye irritation), and several precautionary statements including P264 (wash skin thoroughly after handling), P280 (wear protective gloves/eye protection/face protection), and others .
特性
IUPAC Name |
3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22BNO2.ClH/c1-10(2)11(3,4)15-12(14-10)7-9-5-6-13-8-9;/h9,13H,5-8H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCZIWUOALJTJBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC2CCNC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23BClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-methylquinolin-2-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2768069.png)

![(3-Fluoro-4-methoxyphenyl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2768072.png)
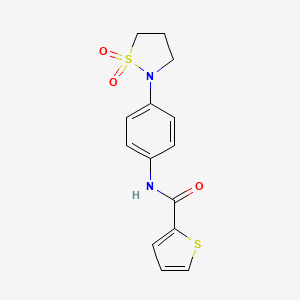
![9-(3-chloro-4-methylphenyl)-3-(4-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)
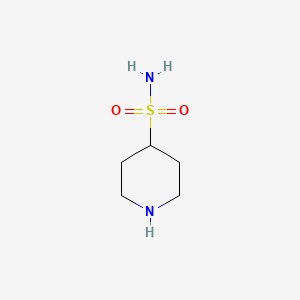
![8-Methoxy-1,2,3,4,5,6-hexahydro-2,6-methanobenzo[B]azocine](/img/structure/B2768078.png)
![3-(4-Ethoxyphenyl)-5,7-dimethyl-9-(2-methylpropyl)-5,7,9-trihydro-1,2,4-triazo lo[3,4-i]purine-6,8-dione](/img/structure/B2768080.png)
![2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2768083.png)

![(R)-2-[(tert-Butyloxycarbonyl)amino]-3-butenoic acid](/img/structure/B2768085.png)
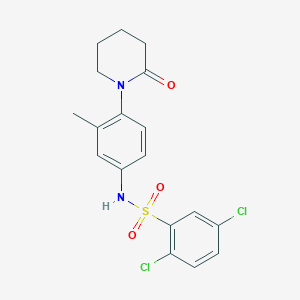
![Methyl 3-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]thiophene-2-carboxylate](/img/structure/B2768090.png)
